

A Comparative Analysis of GSPT1 Degraders: SJ6986 vs. CC-90009

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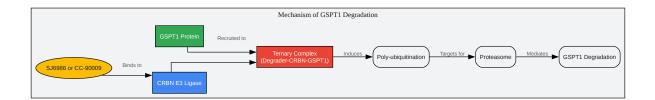
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent GSPT1-Targeting Molecular Glues

The targeted degradation of G1 to S phase transition 1 (GSPT1), a key protein in cell cycle regulation and mRNA translation termination, has emerged as a promising therapeutic strategy in oncology.[1] Molecular glue degraders, which induce the proximity of a target protein to an E3 ubiquitin ligase for subsequent proteasomal degradation, are at the forefront of this approach. This guide provides a detailed comparison of two leading GSPT1 degraders, SJ6986 and CC-90009, focusing on their performance, supporting experimental data, and methodologies for their evaluation.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Both **SJ6986** and CC-90009 are cereblon (CRBN) E3 ligase modulating drugs (CELMoDs) that function as molecular glues.[2][3] They bind to CRBN, creating a novel protein surface that recruits GSPT1. This induced ternary complex formation facilitates the ubiquitination of GSPT1, marking it for degradation by the proteasome.[1] The subsequent depletion of cellular GSPT1 levels disrupts essential cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[2]





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Caption: General mechanism of action for GSPT1 molecular glue degraders.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of **SJ6986** and CC-90009 based on available preclinical data.

In Vitro GSPT1 Degradation and Antiproliferative Activity



Compound	Cell Line	Cancer Type	DC50 (nM)	Dmax (%)	IC50/EC50 (nM)
SJ6986	MV4-11	Acute Myeloid Leukemia (AML)	2.1	99	1.5
MHH-CALL-4	Acute Lymphoblasti c Leukemia (ALL)	-	-	0.4	
MB002	Medulloblasto ma	-	-	726	-
MB004	Medulloblasto ma	-	-	336	
HD-MB03	Medulloblasto ma	-	-	3583	
CC-90009	AML Cell Line Panel	Acute Myeloid Leukemia (AML)	-	-	3 - 75
Primary AML Patient Samples	Acute Myeloid Leukemia (AML)	-	-	~21 (average)	

Data compiled from multiple sources.[4][5][6][7][8] Note: Direct comparison of DC50 and Dmax is limited by the availability of head-to-head studies in the same cell lines under identical conditions.

In Vivo Efficacy and Pharmacokinetics

A key differentiator between **SJ6986** and CC-90009 appears in their in vivo performance, which is significantly influenced by their pharmacokinetic profiles.

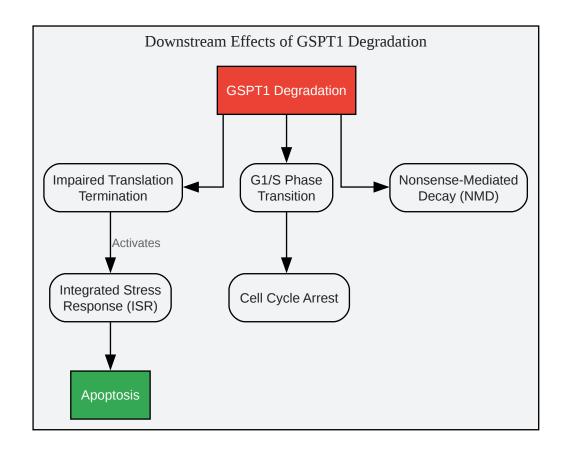


Compound	Animal Model	Dosing	Outcome	Pharmacokinet ic Parameters (Mouse)
SJ6986	Acute Lymphoblastic Leukemia (ALL) Xenograft	Oral	More effective than CC-90009 in suppressing leukemic cell growth.[2][9]	t1/2: 3.44 h (IV), Tmax: 0.25 h (oral), Oral Bioavailability (F): 84%[4][10]
CC-90009	Acute Myeloid Leukemia (AML) Xenograft	Intravenous	Evidence of antileukemic activity and deep GSPT1 degradation.[11]	Predicted low human clearance.[5] Specific mouse PK data is not as readily available.

GSPT1 Signaling Pathways

Degradation of GSPT1 impacts several critical cellular pathways, contributing to its anticancer effects. GSPT1 is involved in the G1 to S phase transition of the cell cycle, and its loss can lead to cell cycle arrest.[13] Furthermore, GSPT1 depletion triggers the integrated stress response (ISR) and can affect pathways like nonsense-mediated mRNA decay (NMD), ultimately leading to apoptosis.[7]







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